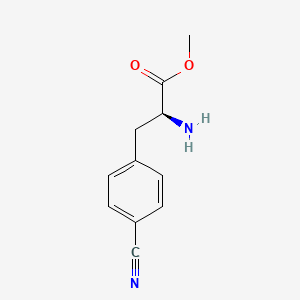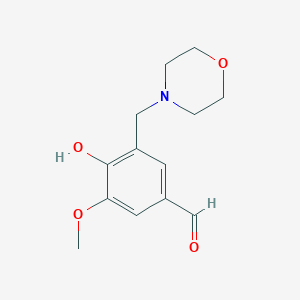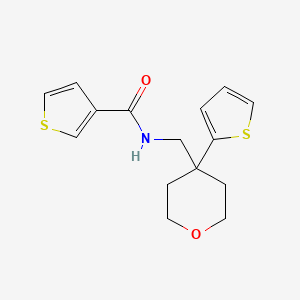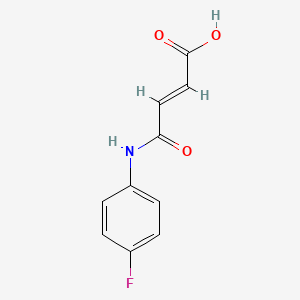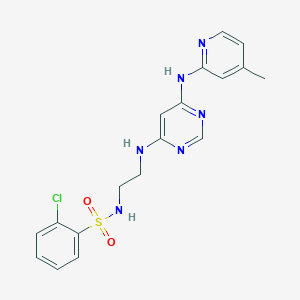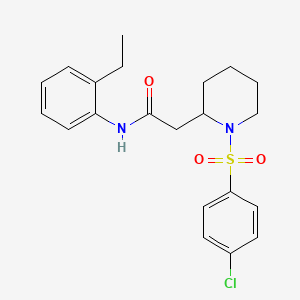
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide is a synthetic organic compound. Compounds of this nature often have applications in medicinal chemistry, particularly as potential therapeutic agents due to their complex structures and functional groups.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and acetamide formation. Common reagents might include piperidine, 4-chlorobenzenesulfonyl chloride, and 2-ethylphenylamine. Reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts or specific temperature controls.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing yield and purity. This might involve continuous flow reactors, automated synthesis systems, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethyl group.
Reduction: Reduction reactions could target the sulfonyl group or the acetamide moiety.
Substitution: The aromatic ring with the chlorine substituent is likely to undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like nitrating agents, halogens, or sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学研究应用
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide may have applications in:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the production of specialty chemicals or as a catalyst in certain reactions.
作用机制
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with specific enzymes or receptors, modulating their activity. The sulfonyl and acetamide groups could play roles in binding to active sites or altering molecular interactions.
相似化合物的比较
Similar Compounds
- 2-(1-(Phenylsulfonyl)piperidin-2-yl)-N-phenylacetamide
- 2-(1-((4-Methylphenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide
Uniqueness
The presence of the 4-chlorophenyl group and the specific arrangement of functional groups in 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2-ethylphenyl)acetamide may confer unique properties, such as specific binding affinities or reactivity profiles, distinguishing it from similar compounds.
For precise and detailed information, consulting peer-reviewed scientific literature and specialized chemical databases is recommended.
属性
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c1-2-16-7-3-4-9-20(16)23-21(25)15-18-8-5-6-14-24(18)28(26,27)19-12-10-17(22)11-13-19/h3-4,7,9-13,18H,2,5-6,8,14-15H2,1H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMPJGGSZRLAPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[4-(1-Methylpyrazol-4-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390602.png)
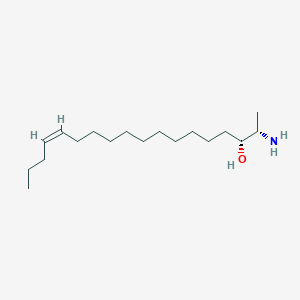
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide](/img/structure/B2390604.png)
![2-Chloro-N-[(7-oxo-1H-pyrazolo[1,5-a]pyrimidin-5-yl)methyl]acetamide](/img/structure/B2390605.png)
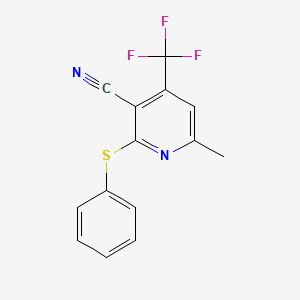
![(E)-2-(4-Methylphenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)ethenesulfonamide](/img/structure/B2390607.png)
![4-ethyl-3-[(1H-indazol-4-yl)sulfamoyl]benzoic acid](/img/structure/B2390609.png)
![1-[3-(2-Hydroxyethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2390610.png)
![2-{Bicyclo[2.2.1]heptan-2-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B2390611.png)
